molecular formula C19H27N7O4S B2752919 5-(N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide CAS No. 2034550-48-4

5-(N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide

Cat. No.: B2752919
CAS No.: 2034550-48-4
M. Wt: 449.53
InChI Key: ABGXQNPHLZUKMT-UHFFFAOYSA-N
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Description

5-(N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide is a synthetic small molecule featuring a 1,3,5-triazine core, a structural motif known for diverse biological activities. Compounds with the 1,3,5-triazine scaffold, particularly those incorporating a piperidine moiety and sulfonamide group, are of significant interest in medicinal chemistry and biochemical research . They have been investigated for their potential as enzyme inhibitors. Specifically, research on similar benzenesulfonamides incorporating 1,3,5-triazine rings has demonstrated potent inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in neurodegenerative disease research such as Alzheimer's . The mechanism of action for such compounds often involves targeted interaction with enzymatic active sites, modulating biochemical pathways relevant to disease pathology . This makes them valuable as pharmacological probes or as starting points for the development of new therapeutic agents. This product is intended for research applications only and is not designed for human therapeutic or veterinary use. Researchers are encouraged to consult the scientific literature for the latest findings on related 1,3,5-triazine derivatives.

Properties

IUPAC Name

5-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methylsulfamoyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O4S/c1-25(2)18-22-16(23-19(24-18)26-9-5-4-6-10-26)12-21-31(28,29)13-7-8-15(30-3)14(11-13)17(20)27/h7-8,11,21H,4-6,9-10,12H2,1-3H3,(H2,20,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGXQNPHLZUKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide typically involves a series of multi-step organic reactions.

  • Step 1: : Formation of the triazine core, generally starting from cyanuric chloride.

  • Step 2: : Introduction of the dimethylamino group using dimethylamine under controlled temperature and pressure conditions.

  • Step 3: : Attachment of the piperidine ring via nucleophilic substitution.

  • Step 4: : Linking the triazine core to the methoxybenzamide through a sulfamoyl linker, using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and mild base (e.g., triethylamine).

Industrial Production Methods

In industrial settings, the synthesis might employ high-throughput techniques and optimizations such as flow chemistry to improve yield and reduce reaction times. Continuous flow reactors enable precise control over reaction conditions, making the process more scalable and efficient.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : Though not highly prone to oxidation or reduction, under harsh conditions, the functional groups (like dimethylamino) may be subject to such transformations.

  • Substitution: : The compound can undergo nucleophilic substitutions, particularly on the triazine ring.

Common Reagents and Conditions

  • Nucleophilic Substitution: : Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in anhydrous solvents.

  • Oxidation: : Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under basic conditions.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products depend on the specific reaction type:

  • Nucleophilic Substitution: : Substituted triazine derivatives.

  • Oxidation: : N-oxides or sulfoxides.

  • Reduction: : Amines or deoxygenated compounds.

Scientific Research Applications

Chemistry

  • Catalysis: : Its complex structure can act as a ligand in transition metal catalysis.

  • Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules.

Biology

  • Drug Development:

Medicine

  • Antimicrobial Agents: : Investigated for potential antimicrobial activity.

  • Cancer Research: : Explored for use in targeting specific cancer cell pathways.

Industry

  • Material Science: : Utilized in creating high-performance materials due to its structural properties.

Mechanism of Action

This compound's mechanism involves interactions with specific molecular targets such as enzymes or receptors. For example:

  • Binding: : The triazine ring can interact with nucleotide-binding sites.

  • Pathways: : In medicinal contexts, it might inhibit certain enzymatic pathways critical for disease progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares structural homology with sulfonamide-triazine hybrids synthesized by Desai et al. (2016), such as 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides . Key differences include:

  • Triazine Substituents: The target compound has a dimethylamino group at position 4, whereas Desai’s compounds feature arylamino groups. Piperidinyl at position 6 is common in both.
  • Sulfonamide/Sulfamoyl Linkage : Desai’s derivatives utilize a sulfonamide bridge, while this compound employs a sulfamoyl group, which may alter hydrogen-bonding capacity and target affinity.
  • Aromatic Moieties : The 2-methoxybenzamide group in the target compound contrasts with pyrimidinyl-linked benzenesulfonamides in Desai’s work.

Table 1: Structural Comparison

Feature Target Compound Desai et al. (2016) Derivatives
Triazine Position 4 Dimethylamino Arylamino
Triazine Position 6 Piperidin-1-yl Piperidin-1-yl
Linker Sulfamoyl Sulfonamide
Aromatic Group 2-Methoxybenzamide Pyrimidinyl-benzenesulfonamide

Table 2: Hypothesized Activity Profile

Property Target Compound Desai et al. (2016) Derivatives
Antimicrobial Activity Likely moderate (structural inference) Confirmed (MIC 12.5–50 µg/mL)
Solubility Higher (polar dimethylamino group) Moderate (lipophilic arylamino groups)
Enzyme Target Carbonic anhydrase/DHFR (hypothesized) Dihydropteroate synthase (confirmed)

Biological Activity

5-(N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and implications for therapeutic applications, particularly in cancer treatment.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The key steps include:

  • Formation of the triazine core : This is achieved through cyclocondensation reactions.
  • Introduction of the sulfamoyl group : This modification enhances the compound's solubility and biological activity.
  • Finalization with methoxybenzamide : This step is crucial for achieving the desired pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
LOX IMVI (melanoma)36.95Induction of apoptosis
RXF 393 (renal)12.62Cell cycle arrest
HCT-116 (colon)86.27Inhibition of proliferation

These findings indicate that the compound exhibits significant cytotoxicity against melanoma and renal cancer cells, suggesting its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of cell proliferation : The compound disrupts the normal cell cycle, leading to increased apoptosis in cancer cells.
  • Targeting specific signaling pathways : Preliminary data suggest that it may interfere with pathways involved in tumor growth and metastasis.

Case Studies

Several case studies have investigated the biological activity of related compounds within the same class as this compound. For example:

  • A study on triazine derivatives indicated that modifications at the piperidine moiety significantly enhanced anticancer activity against breast cancer cell lines.
  • Another case study demonstrated that compounds with similar structural features exhibited neuroprotective effects in models of neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)sulfamoyl)-2-methoxybenzamide, and how can reaction conditions (e.g., temperature, catalysts) be systematically optimized?

  • Methodological Answer : The synthesis of triazine-sulfonamide derivatives typically involves sequential functionalization of the triazine core. For example, sulfamoyl group introduction often requires coupling sulfonyl chlorides with amines under basic conditions (e.g., NaH or K₂CO₃ in DMSO/ethanol) . Temperature control (e.g., 0–60°C) is critical to prevent intermediate decomposition. A split-plot experimental design (as in agricultural chemistry studies) could be adapted to test variables like catalyst type, solvent polarity, and reaction time systematically .

Q. How can researchers validate the structural integrity of this compound using advanced spectroscopic techniques?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions on the triazine and benzamide moieties. For example, the piperidin-1-yl group in similar compounds shows characteristic ¹H NMR signals at δ 1.5–2.5 ppm (piperidine protons) and 3.5–4.0 ppm (N-CH₂) . High-resolution mass spectrometry (HRMS) and LCMS (e.g., purity >98% @ 215/254 nm) are essential for verifying molecular weight and purity .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound across different in vitro assays?

  • Methodological Answer : Discrepancies may arise from assay-specific parameters (e.g., cell line variability, solvent effects). Standardize protocols using controls like DMSO concentration (<0.1%) and replicate experiments across multiple cell lines. Cross-validate findings with orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) . For example, in dopamine receptor studies, functionalized benzamides showed selectivity dependent on substituent electronic effects, necessitating SAR analysis .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to targets like the adenosine A₂A receptor, leveraging crystal structures from the PDB. Focus on key residues (e.g., His250, Glu169) for hydrogen bonding with the sulfamoyl group. MD simulations (AMBER/NAMD) can assess stability of the ligand-receptor complex over 100-ns trajectories .

Q. What are the environmental fate and degradation pathways of this compound, and how can its persistence be evaluated?

  • Methodological Answer : Apply OECD guidelines for abiotic degradation (hydrolysis, photolysis) under varying pH and UV conditions. Use LC-MS/MS to identify transformation products (e.g., demethylated or hydroxylated derivatives). For biotic studies, employ soil microcosms or activated sludge systems to track mineralization rates .

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